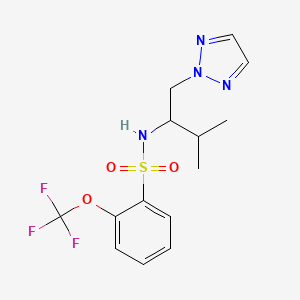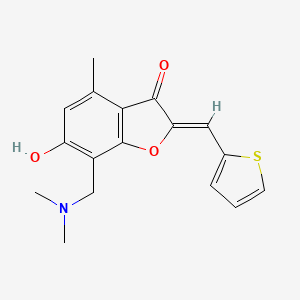![molecular formula C10H13N5O B2506361 1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide CAS No. 886496-12-4](/img/structure/B2506361.png)
1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,6-Trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide is a compound that falls within the class of pyrazolopyridine derivatives. These compounds are of interest due to their potential biological activities and their use in various chemical reactions to synthesize a wide range of heterocyclic compounds. The papers provided discuss the synthesis and characterization of related compounds, which can offer insights into the properties and reactivity of this compound.
Synthesis Analysis
The synthesis of related pyrazolopyridine derivatives typically involves the reaction of different starting materials such as acid chlorides, aminopyridines, and active methylene compounds. For instance, the synthesis of 1H-pyrazole-3-carboxamide was achieved by reacting acid chloride with 2,3-diaminopyridine, yielding a good product yield of 69% . Similarly, the reaction of 6-(2-thienyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine-3-amine with various active methylene compounds led to the formation of pyridopyrazolopyrimidine derivatives . These methods could potentially be adapted for the synthesis of this compound by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structures of synthesized compounds are typically determined using spectroscopic methods. For example, the structure of N′-acetyl-3-methyl-1,6-diphenyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide was characterized by spectroscopic methods after its synthesis from phenyl acetates in an alkaline medium . These characterization techniques are crucial for confirming the identity and purity of the synthesized compounds, including the target compound this compound.
Chemical Reactions Analysis
The pyrazolopyridine derivatives participate in various chemical reactions, leading to the formation of different heterocyclic compounds. For instance, the reaction with halo compounds can yield imidazo[1′,2′:1,5]pyrazolo[3,4-b]pyridine derivatives . Additionally, diazotization reactions followed by coupling with active methylene compounds can produce triazine derivatives . These reactions demonstrate the versatility and reactivity of the pyrazolopyridine core, which is likely to be applicable to this compound as well.
Physical and Chemical Properties Analysis
While the papers provided do not directly discuss the physical and chemical properties of this compound, they do provide information on related compounds. For example, the antioxidant and antimicrobial activities of a series of pyrazole derivatives were evaluated, indicating the potential biological relevance of these compounds . The quantitative structure–activity relationships and molecular docking studies further provide insights into the interaction of these molecules with biological targets . These studies suggest that this compound may also possess interesting biological properties that could be explored in future research.
科学的研究の応用
Chemical Synthesis and Derivative Formation
1,3,6-Trimethyl-1H-Pyrazolo[3,4-b]pyridine-4-carbohydrazide and its derivatives are primarily involved in the synthesis of various heterocyclic compounds. This chemical serves as a precursor or intermediate in synthesizing a wide range of heterocyclic derivatives, displaying diverse behaviors in reactions. For example, it's involved in the synthesis of Pyrido[2′,3′:3,4]pyrazolo[1,5‐a]pyrimidine, Pyrido[2′,3′:3,4]pyrazolo[5,1‐c][1,2,4]triazine, and Pyrazolyl Oxadiazolylthieno[2,3‐b]pyridine derivatives. These reactions often involve the interaction with active methylene compounds, halo compounds, and various sulfur-containing compounds, showcasing its versatility in organic synthesis (Rateb, 2014).
Antimicrobial and Antioxidant Properties
Certain derivatives of this compound have been synthesized and evaluated for their potential antioxidant and antimicrobial activities. Studies show that specific synthesized compounds exhibit high activity against pathogens like Staphylococcus aureus, Salmonella typhimurium, and Candida albicans. These findings suggest potential biomedical applications, particularly in developing new antimicrobial agents (Bassyouni et al., 2012).
Structural and Magnetic Characterization
Research also delves into the structural and magnetic properties of complexes formed from derivatives of this compound. For instance, studies involving tetranuclear Cu4(II), Ni4(II) square grids, and dicopper(II) complexes highlight the magnetic interactions and structural configurations of these compounds. This area of research is crucial for understanding the fundamental properties of these materials, which can have implications in fields like material science and magnetic chemistry (Mandal et al., 2011).
Biomedical Applications
将来の方向性
The future directions for research on 1H-pyrazolo[3,4-b]pyridine derivatives are promising. These compounds have shown potent in vitro antiproliferative activity and have been found to inhibit tumor growth in vivo in an orthotopic breast cancer mouse model . Further exploration of these compounds could lead to the discovery of promising anti-tumor agents .
作用機序
Target of Action
1h-pyrazolo[3,4-b]pyridines have been of interest to medicinal chemists due to their structural similarity to the purine bases adenine and guanine . This suggests that they may interact with biological targets that also interact with these purine bases.
Mode of Action
Without specific information on “1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide”, it’s difficult to describe its mode of action. Compounds in the 1h-pyrazolo[3,4-b]pyridine class could potentially interact with their targets in a manner similar to adenine or guanine .
特性
IUPAC Name |
1,3,6-trimethylpyrazolo[3,4-b]pyridine-4-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O/c1-5-4-7(10(16)13-11)8-6(2)14-15(3)9(8)12-5/h4H,11H2,1-3H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGHFMAUNFOCEDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=NN(C2=N1)C)C)C(=O)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1,3-benzodioxol-5-ylmethyl)-4-[2,4-dioxo-1-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)-1,4-dihydroquinazolin-3(2H)-yl]butanamide](/img/no-structure.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-methylsulfonylbenzamide](/img/structure/B2506280.png)

![1,3-Diazaspiro[5.5]undecane-2,4-dione](/img/structure/B2506285.png)

![3-phenoxy-N-[(1-phenylpyrrolidin-2-yl)methyl]propane-1-sulfonamide](/img/structure/B2506287.png)


![(2Z)-2-[(4-chloro-2-methylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B2506291.png)
![2-((2-chloro-6-fluorobenzyl)thio)-3-(4-(trifluoromethoxy)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2506294.png)
![N-[[4-Chloro-2-methyl-5-(trifluoromethyl)pyrazol-3-yl]methyl]prop-2-enamide](/img/structure/B2506295.png)
![Acetic acid, 2-[[5-phenyl-4-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio]-, hydrazide](/img/structure/B2506297.png)